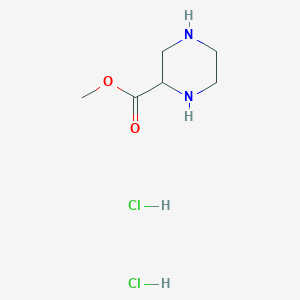

Methyl Piperazine-2-carboxylate Dihydrochloride

Description

Properties

IUPAC Name |

methyl piperazine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYFDUSYNDLSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375152 | |

| Record name | Methyl Piperazine-2-carboxylate Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122323-88-0 | |

| Record name | Methyl Piperazine-2-carboxylate Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122323-88-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide for Researchers

Introduction

Methyl piperazine-2-carboxylate dihydrochloride is a heterocyclic organic compound belonging to the piperazine family. Piperazines are six-membered rings containing two nitrogen atoms at opposite positions. This particular molecule is the methyl ester of piperazine-2-carboxylic acid, presented as a stable, water-soluble dihydrochloride salt. Its structural features make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, owing to its ability to interact with various biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl piperazine-2-carboxylate dihydrochloride for professionals in drug development and scientific research.

Chemical and Physical Properties

Methyl piperazine-2-carboxylate dihydrochloride is typically a white to off-white crystalline powder. The dihydrochloride salt form significantly enhances its solubility in aqueous solutions, a crucial property for many experimental and pharmaceutical applications.[1][2]

Table 1: Physicochemical Properties and Identifiers

| Property | Data |

| Molecular Formula | C₆H₁₄Cl₂N₂O₂ |

| Molecular Weight | 217.09 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in polar solvents such as water |

| Stability | Stable under normal storage conditions |

| Storage | Store in a cool, dry place in a tightly sealed container |

| CAS Number | 122323-88-0 (unspecified stereochemistry) |

| 637027-25-9 ((R)-enantiomer) | |

| 1334173-77-1 ((S)-enantiomer) |

Synthesis and Experimental Protocols

The synthesis of methyl piperazine-2-carboxylate dihydrochloride can be achieved through a multi-step process, typically starting from piperazine-2-carboxylic acid or its derivatives. A common and illustrative method involves the protection of one of the nitrogen atoms, followed by esterification of the carboxylic acid, and finally, deprotection to yield the desired product.

Experimental Protocol: Synthesis from Piperazine-2-carboxylic acid

This protocol is based on established methods for the synthesis of similar piperazine derivatives and provides a reliable pathway to obtain methyl piperazine-2-carboxylate dihydrochloride.[3]

Step 1: N-Boc Protection of Piperazine-2-carboxylic acid

-

Suspend piperazine-2-carboxylic acid dihydrochloride in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a base, for example, potassium hydroxide, to the suspension and stir at room temperature to obtain the free piperazine-2-carboxylic acid.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) dissolved in 1,4-dioxane.

-

Allow the reaction to proceed at room temperature overnight.

-

After the reaction is complete, acidify the mixture and extract the N-Boc-piperazine-2-carboxylic acid with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the protected intermediate.

Step 2: Esterification to Methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate

-

Dissolve the N-Boc-piperazine-2-carboxylic acid in an appropriate solvent, such as N,N-dimethylformamide (DMF).

-

Add a base, for instance, cesium carbonate, to form the carboxylate salt.

-

Introduce methyl iodide (CH₃I) to the reaction mixture.

-

Heat the mixture (e.g., to 60°C) and stir overnight to facilitate the esterification.

-

After completion, remove the solvent by evaporation.

-

Extract the product, methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate, with a suitable organic solvent.

-

Purify the product using column chromatography on silica gel.

Step 3: Deprotection to Methyl Piperazine-2-carboxylate Dihydrochloride

-

Dissolve the purified methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate in a solvent like methanol or diethyl ether.

-

Bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 4N HCl in dioxane).

-

Stir the mixture overnight. The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the solid with a cold organic solvent (e.g., diethyl ether) to remove any impurities.

-

Dry the final product, methyl piperazine-2-carboxylate dihydrochloride, under vacuum.

Applications in Research and Drug Development

Methyl piperazine-2-carboxylate dihydrochloride serves as a crucial starting material and intermediate in the synthesis of a wide range of more complex molecules.[1]

-

Pharmaceutical Synthesis : The piperazine nucleus is a key pharmacophore in many approved drugs, including antidepressants, antipsychotics, antihistamines, and anti-anginal agents.[1] This compound provides a scaffold for the development of new chemical entities with potential therapeutic activities.

-

Organic Synthesis : As a bifunctional molecule, it allows for selective modification at both the secondary amine and the ester group, enabling the construction of diverse molecular architectures.

-

Chelating Agent : The nitrogen atoms in the piperazine ring can coordinate with metal ions, suggesting its potential use as a chelating agent.[2]

-

Catalysis and Materials Science : It can be used in the synthesis of catalysts and metal-organic frameworks (MOFs).[1]

Biological Activity and Potential Signaling Pathways

While the specific biological activity of methyl piperazine-2-carboxylate dihydrochloride is not extensively documented, the broader class of piperazine-2-carboxylic acid derivatives has shown significant biological potential. A recent study highlighted the role of these derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing symptoms of Alzheimer's disease.[4]

This suggests that derivatives of methyl piperazine-2-carboxylate could potentially modulate cholinergic signaling pathways.

Methyl piperazine-2-carboxylate dihydrochloride is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its utility as a versatile synthetic intermediate, combined with the proven biological relevance of the piperazine scaffold, makes it a valuable tool for the development of novel therapeutic agents. The potential for its derivatives to modulate key signaling pathways, such as the cholinergic system, warrants further investigation and highlights the promising future of this compound in biomedical research.

References

- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]

- 2. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Methyl piperazine-2-carboxylate dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl piperazine-2-carboxylate dihydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperazine core and stereospecific carboxylate group offer a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of (R)-Methyl piperazine-2-carboxylate dihydrochloride. It details experimental protocols for its synthesis and analysis, and explores its application in the development of novel therapeutics, particularly those targeting the central nervous system and metabolic disorders.

Core Properties

(R)-Methyl piperazine-2-carboxylate dihydrochloride is a white to off-white solid. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.[1][2]

Chemical and Physical Data

A summary of the key chemical and physical properties is presented in Table 1. While some specific experimental values such as melting point and a detailed solubility profile are not consistently reported in publicly available literature, the provided data is based on information from chemical suppliers and databases.

Table 1: Chemical and Physical Properties of (R)-Methyl piperazine-2-carboxylate dihydrochloride

| Property | Value | Reference(s) |

| Chemical Name | methyl (2R)-piperazine-2-carboxylate;dihydrochloride | [1][2] |

| Synonyms | (R)-Piperazine-2-carboxylic acid methyl ester dihydrochloride | [2] |

| CAS Number | 637027-25-9 | [1] |

| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 217.1 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | Not Available | [2] |

| Boiling Point | 297.8 °C at 760 mmHg (for free base) | [2] |

| Flash Point | 133.9 °C (for free base) | [2] |

| Solubility | Soluble in water | [1] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis and Purification

The synthesis of (R)-Methyl piperazine-2-carboxylate dihydrochloride typically involves a multi-step process starting from a chiral precursor, followed by cyclization to form the piperazine ring, and subsequent deprotection.

Synthetic Workflow

A general synthetic strategy is outlined below. This often involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms to control reactivity during synthesis.

Experimental Protocols

Step 1: Synthesis of (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate

A common precursor for the target molecule is the N-Boc protected derivative. The synthesis can be achieved from (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.[4]

-

Materials: (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, Methanol, Dichloromethane, Trimethylsilyldiazomethane (2M solution in hexane).

-

Procedure:

-

To a solution of (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1 equivalent) in a mixture of methanol and dichloromethane, add trimethylsilyldiazomethane (2.5-3 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate containing a small amount of ammonia) to yield (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate as an oil.[4]

-

Step 2: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt.

-

Materials: (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate, Hydrochloric acid solution (e.g., 4M in dioxane or ethereal HCl).

-

Procedure:

-

Dissolve the Boc-protected piperazine derivative (1 equivalent) in a suitable solvent such as dioxane or methanol.

-

Add an excess of hydrochloric acid solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product, (R)-Methyl piperazine-2-carboxylate dihydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to obtain the final product.

-

Analytical Characterization

The purity and identity of (R)-Methyl piperazine-2-carboxylate dihydrochloride are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of piperazine derivatives. Due to the lack of a strong chromophore in the molecule, derivatization is often required for UV detection.[5]

Table 2: Representative HPLC Method for Chiral Piperazine Derivatives

| Parameter | Condition |

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (requires derivatization, e.g., with NBD-Cl) |

| Column Temperature | 35°C |

Derivatization Protocol (General):

-

Prepare a standard solution of the piperazine compound.

-

React with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) in an appropriate solvent.

-

Heat the mixture to facilitate the reaction.

-

Dilute the resulting solution with the mobile phase before injection.[5]

Spectroscopic Data (Representative)

-

¹H NMR (DMSO-d6): δ 1.40 (s, 9H, C(CH₃)₃), 2.10 (bs, 1H, NH), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H, OCH₃), 4.43 (m, 1H).[4]

-

Mass Spectrum (MH+): 245 (for the Boc-protected precursor).[4]

Applications in Drug Discovery and Development

(R)-Methyl piperazine-2-carboxylate dihydrochloride is a valuable chiral building block for the synthesis of a wide range of biologically active compounds.[1] The piperazine moiety is a common scaffold in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[6][7]

Central Nervous System (CNS) Drug Discovery

Piperazine derivatives are extensively used in the development of drugs targeting the CNS, including treatments for depression, anxiety, and psychosis.[8] These compounds often interact with neurotransmitter systems, particularly serotonin and dopamine receptors.[9][10][11][12]

Enzyme Inhibition

Derivatives of piperazine-2-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, piperazine-based compounds have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[13][14][15][16][17] The chiral center of (R)-Methyl piperazine-2-carboxylate dihydrochloride can be crucial for achieving specific interactions with the active site of the target enzyme.

Precursor for PET Ligands

The piperazine scaffold is also utilized in the development of Positron Emission Tomography (PET) ligands for in vivo imaging of various biological targets, such as sigma receptors, which are implicated in cancer and neurological disorders.[18][19][20][21]

Conclusion

(R)-Methyl piperazine-2-carboxylate dihydrochloride is a fundamentally important chiral building block in modern drug discovery. Its stereochemically defined structure and the versatile reactivity of the piperazine ring allow for the synthesis of a diverse range of compounds with significant therapeutic potential. This guide has provided a detailed overview of its properties, synthetic methodologies, and key applications, highlighting its importance for researchers and scientists in the pharmaceutical and biotechnology industries. Further research into the development of more efficient synthetic routes and the exploration of new biological targets for its derivatives will continue to expand the utility of this valuable compound.

References

- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 15. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation [hrcak.srce.hr]

- 18. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Technical Guide: (R)-Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 637027-25-9)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and experimental insights into (R)-Methyl Piperazine-2-carboxylate Dihydrochloride, a key building block in medicinal chemistry.

Chemical Identity and Properties

(R)-Methyl Piperazine-2-carboxylate Dihydrochloride is a heterocyclic organic compound from the piperazine family.[1] The presence of a methyl ester group and its dihydrochloride salt form enhances its solubility in water and stability, making it a versatile reagent in pharmaceutical synthesis.[1][2] It is primarily utilized as a precursor for the synthesis of more complex, biologically active molecules.[1] Piperazine derivatives have been incorporated into a wide range of pharmaceuticals, including those with antidepressant, antipsychotic, antihistamine, antifungal, and antibiotic activities.[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 637027-25-9 | [1] |

| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 217.1 g/mol | [2] |

| IUPAC Name | methyl (2R)-piperazine-2-carboxylate;dihydrochloride | [1] |

| Synonyms | (R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE, (R)-Methyl piperazine-2-carboxylate dihydrochloride | [2] |

| Boiling Point | 297.8°C at 760 mmHg | [2] |

| Flash Point | 133.9°C | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Purity | ≥98% | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | [1][2] |

| Hygroscopicity | Hygroscopic | [2] |

Note: Some sources report a molecular weight of 180.63 g/mol for the free base (C₆H₁₂N₂O₂)[1]. The molecular weight of 217.1 g/mol corresponds to the dihydrochloride salt.

Synthesis and Reactivity

The synthesis of (R)-Methyl Piperazine-2-carboxylate Dihydrochloride typically involves the cyclization of 1,2-diamine derivatives. One common method includes the reaction of a protected diamine with a suitable cyclizing agent, followed by deprotection.[1] Industrial production may involve methods like the Ugi reaction or ring-opening of aziridines.[1]

As a difunctional molecule, it can undergo a variety of chemical transformations:

-

N-Alkylation: The secondary amines of the piperazine ring can be alkylated to introduce various substituents.

-

N-Arylation: The piperazine nitrogens can participate in cross-coupling reactions to form N-aryl bonds.

-

Amide Bond Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be directly converted to an amide via aminolysis.

-

Reduction: The ester group can be reduced to an alcohol.

-

Oxidation: The piperazine nitrogens can be oxidized to N-oxides.[1]

Experimental Protocols

Representative Synthesis of a Piperazine Carboxylate Derivative

This protocol is adapted from a general method for the synthesis of piperazine derivatives.

Materials:

-

(S,S)-N,N'-bis(nosyl)diamine

-

Diphenylvinylsulfonium triflate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Deprotection agent (e.g., thiophenol and potassium carbonate)

-

Hydrochloric acid (in a suitable solvent like ether or dioxane)

-

Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Dissolve the (S,S)-N,N'-bis(nosyl)diamine in a suitable solvent such as methanol.

-

Add DBU to the solution.

-

Slowly add a solution of diphenylvinylsulfonium triflate to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the resulting protected piperazine derivative using column chromatography.

-

Dissolve the purified product in a suitable solvent and add the deprotection agents (e.g., thiophenol and potassium carbonate).

-

Stir the mixture until the nosyl groups are removed.

-

After workup and purification, dissolve the free piperazine ester in a suitable solvent.

-

Add a solution of hydrochloric acid to precipitate the dihydrochloride salt.

-

Filter and dry the solid to obtain the final product.

Representative N-Alkylation Protocol

Materials:

-

(R)-Methyl Piperazine-2-carboxylate Dihydrochloride

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate or triethylamine)

-

Solvent (e.g., acetonitrile or DMF)

Procedure:

-

To a solution of (R)-Methyl Piperazine-2-carboxylate Dihydrochloride (1 equivalent) in the chosen solvent, add the base (2.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Amide Coupling Protocol (after hydrolysis of the ester)

Materials:

-

(R)-Piperazine-2-carboxylic acid dihydrochloride (obtained by hydrolysis of the methyl ester)

-

Amine of choice

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve (R)-Piperazine-2-carboxylic acid dihydrochloride (1 equivalent) and the amine (1.1 equivalents) in the chosen solvent.

-

Add the base (3 equivalents) to the mixture.

-

Add the coupling agent (1.2 equivalents).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow starting from the synthesis of the piperazine core to its derivatization.

Caption: General synthetic workflow for the preparation and derivatization of (R)-Methyl Piperazine-2-carboxylate Dihydrochloride.

Safety Information

(R)-Methyl Piperazine-2-carboxylate Dihydrochloride is a chemical intermediate and should be handled with care in a laboratory setting by trained professionals. While a specific, comprehensive safety data sheet (SDS) is not publicly available, the following information is based on data for similar piperazine derivatives.

-

Hazard Statements: May be corrosive.[2] May cause skin and eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only in a well-ventilated area.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at 2-8°C under an inert atmosphere.[3]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with all applicable regulations.

References

Chemical structure of Methyl Piperazine-2-carboxylate Dihydrochloride

This document provides a comprehensive overview of Methyl Piperazine-2-carboxylate Dihydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, and significant applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

Methyl Piperazine-2-carboxylate Dihydrochloride is the salt form of the methyl ester of piperazine-2-carboxylic acid. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a structure that is a cornerstone in many approved pharmaceuticals.[1][2] The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is advantageous for drug formulation and various chemical reactions.[3]

The compound exists as different stereoisomers, including (R)- and (S)-enantiomers, which can exhibit distinct biological activities and reactivity.[1][4] The specific stereochemistry is a critical factor in its application for developing new pharmaceuticals.[1]

Table 1: Physicochemical Properties of Methyl Piperazine-2-carboxylate Dihydrochloride

| Property | Value | Source(s) |

| IUPAC Name | methyl piperazine-2-carboxylate;dihydrochloride | [5] |

| Synonyms | Piperazine-2-carboxylic acid methyl ester dihydrochloride | [5][6] |

| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [3][4][5][6] |

| Molecular Weight | 217.09 g/mol | [4][7] |

| Appearance | Typically a white to off-white powder | [8] |

| Solubility | Soluble in polar solvents like water | [1][8] |

| Stability | Stable under normal storage conditions | [8] |

| Storage | Inert atmosphere, 2-8°C; Sealed in dry, room temperature | [3][4] |

| CAS Number | 122323-88-0 (racemic), 637027-25-9 ((R)-enantiomer) | [3][4][5][9] |

Synthesis and Experimental Protocols

The synthesis of piperazine derivatives often involves multi-step procedures, frequently utilizing protecting groups to ensure regioselectivity.[10] A common strategy for preparing Methyl Piperazine-2-carboxylate Dihydrochloride involves the protection of one nitrogen atom, esterification of the carboxylic acid, and subsequent deprotection.

Experimental Protocol: Synthesis via N-Boc Protection

This protocol outlines a general method adapted from procedures for similar piperazine derivatives.[11][12]

-

Step 1: N-Boc Protection of Piperazine-2-carboxylic acid.

-

Piperazine-2-carboxylic acid dihydrochloride is suspended in a solvent mixture (e.g., methanol or dioxane-water).

-

A base, such as triethylamine or potassium hydroxide, is added to neutralize the hydrochloride and free the piperazine.[11][12]

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, which reacts selectively with one of the nitrogen atoms to form the N-Boc protected intermediate (tert-butyl 2-carboxypiperazine-1-carboxylate).[11] The mixture is stirred, often overnight, to ensure the reaction goes to completion.

-

-

Step 2: Esterification.

-

The N-Boc protected intermediate is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).

-

A base (e.g., cesium carbonate) and an alkylating agent, methyl iodide (CH₃I), are added.[11]

-

The reaction mixture is heated (e.g., to 60°C) and stirred overnight to form the methyl ester (Methyl 1-(tert-butoxycarbonyl)piperazine-2-carboxylate).[11]

-

The product is isolated by evaporating the solvent and extracting with an organic solvent like ethyl acetate.[11]

-

-

Step 3: Deprotection and Salt Formation.

-

The purified, protected ester is dissolved in a solvent such as methanol or ethyl acetate.

-

Hydrogen chloride (HCl) gas is bubbled through the solution, or a solution of HCl in an organic solvent is added.[11]

-

This cleaves the Boc protecting group and forms the dihydrochloride salt of the final product, which typically precipitates from the solution.

-

The solid product, Methyl Piperazine-2-carboxylate Dihydrochloride, is collected by filtration and dried.[11]

-

Key Applications in Research and Drug Development

Methyl Piperazine-2-carboxylate Dihydrochloride is a versatile building block in organic synthesis and medicinal chemistry.[1] Its primary applications stem from the reactive sites on the piperazine ring, allowing for further molecular elaboration.

-

Pharmaceutical Synthesis: The piperazine moiety is a common scaffold in a wide range of pharmaceuticals, including antidepressants, antipsychotics, antifungals, and antibiotics.[1] This compound serves as a crucial starting material or intermediate for synthesizing these more complex, biologically active molecules.[1]

-

Chelating Agent: The nitrogen atoms in the piperazine ring can coordinate with metal ions, giving the compound potential as a chelating agent.[3] This property can be utilized in applications such as the removal of heavy metals or the stabilization of metal ions in catalytic processes.[3]

-

Organic Synthesis Intermediate: Beyond specific drug classes, it is a valuable intermediate for creating novel organic compounds for various industries, including agrochemicals and materials science.[3] The presence of both a secondary amine and an ester functional group allows for a wide array of chemical transformations.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental aspects of Methyl Piperazine-2-carboxylate Dihydrochloride.

Caption: Logical relationship between the base compound and its dihydrochloride salt.

Caption: Generalized workflow for the synthesis of the target compound.

References

- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]

- 2. Piperazines [chemenu.com]

- 3. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. Methyl Piperazine-2-Carboxylate Dihydrochloride | Properties, Uses, Safety Data & Reliable Supplier China [chemheterocycles.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl Piperazine-2-carboxylate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl Piperazine-2-carboxylate Dihydrochloride, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, the underlying chemical principles, and standardized methodologies for its determination.

Introduction to Methyl Piperazine-2-carboxylate Dihydrochloride

Methyl Piperazine-2-carboxylate Dihydrochloride is a heterocyclic organic compound from the piperazine family.[1] Its structure, featuring a piperazine ring, a methyl ester group, and two hydrochloride salts, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Piperazine derivatives are integral to a wide array of pharmaceuticals, including antidepressants, antipsychotics, and antihistamines.[1] The dihydrochloride form of this compound is specifically designed to enhance its stability and aqueous solubility, which is a crucial factor in many drug formulation and development processes.[2][3]

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. For a synthetic building block like Methyl Piperazine-2-carboxylate Dihydrochloride, solubility in various solvents is essential for its application in diverse reaction conditions.

Solubility in Water

Methyl Piperazine-2-carboxylate Dihydrochloride is soluble in polar solvents, with notable solubility in water.[1][4] The presence of two hydrochloride moieties significantly increases its polarity and ability to form strong hydrogen bonds with water molecules.[1][5] As an amine salt, it dissociates in water, leading to charged species that are readily solvated by polar water molecules.[5][6] The pH of an aqueous solution of this compound is acidic due to the dihydrochloride salt form.[4]

Solubility in Organic Solvents

While the parent piperazine compound is soluble in some polar organic solvents like ethanol and methanol, the solubility of its salt form, such as Methyl Piperazine-2-carboxylate Dihydrochloride, is generally reduced in non-polar organic solvents.[7] Amine salts are typically less soluble in non-polar organic solvents like diethyl ether.[6][7] However, it may exhibit some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The general principle is that the increased polarity of the salt form favors solubility in polar solvents over non-polar ones.[5]

Data Presentation: Qualitative Solubility Summary

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water | Soluble | The dihydrochloride salt form enhances polarity and hydrogen bonding potential with water.[1][2][4] |

| Methanol, Ethanol | Likely Soluble to Sparingly Soluble | The parent piperazine is soluble in these solvents; however, the salt form may have slightly lower solubility.[7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Polar aprotic solvents can often dissolve amine salts. |

| Acetone | Likely Sparingly Soluble to Insoluble | Lower polarity compared to water and alcohols. | |

| Non-Polar | Diethyl Ether, Hexane | Insoluble | As a polar amine salt, it is not expected to dissolve in non-polar solvents.[6][7] |

| Halogenated | Dichloromethane | Likely Sparingly Soluble to Insoluble | While some amines are soluble, the high polarity of the dihydrochloride salt reduces solubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies can be employed. These are generalized protocols and may require optimization for the specific compound and solvent system.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Protocol:

-

Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol, etc.).

-

Addition of Compound: Add an excess amount of Methyl Piperazine-2-carboxylate Dihydrochloride to each vial to ensure that a saturated solution is formed and solid compound remains.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by careful decantation, or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the original concentration in the saturated solution to determine the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its precipitation from a stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl Piperazine-2-carboxylate Dihydrochloride in a strong organic solvent where it is freely soluble, such as DMSO.

-

Serial Dilution: In a multi-well plate (e.g., 96-well), add the aqueous or organic solvent of interest to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells and mix. This will induce precipitation if the compound's solubility limit is exceeded.

-

Turbidity Measurement: Measure the turbidity (light scattering) of the solutions in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization of Synthetic Utility

Methyl Piperazine-2-carboxylate Dihydrochloride is a crucial starting material in multi-step organic synthesis. The following diagram illustrates a generalized workflow where it is used as a building block for the synthesis of a more complex, biologically active molecule.

Caption: Generalized synthetic pathway for drug development.

This workflow demonstrates the sequential modification of the Methyl Piperazine-2-carboxylate Dihydrochloride core to build a more complex molecular architecture, a common strategy in the synthesis of novel therapeutic agents.[8][9]

References

- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]

- 2. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. Methyl Piperazine-2-Carboxylate Dihydrochloride | Properties, Uses, Safety Data & Reliable Supplier China [chemheterocycles.com]

- 5. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl Piperazine-2-carboxylate Dihydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document presents a detailed analysis based on the known spectroscopic behavior of its constituent functional groups and related piperazine derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: methyl piperazine-2-carboxylate;dihydrochloride

-

Molecular Formula: C₆H₁₄Cl₂N₂O₂

-

Molecular Weight: 217.09 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Methyl Piperazine-2-carboxylate Dihydrochloride. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |

| ~3.8 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

| ~4.5 | t | 1H | H-2 | Triplet for the proton at the chiral center, coupled to the adjacent methylene protons. |

| ~3.4 - 3.7 | m | 4H | H-3, H-5 | Complex multiplet for the methylene protons adjacent to the nitrogen atoms. |

| ~3.1 - 3.3 | m | 2H | H-6 | Multiplet for the methylene protons adjacent to the secondary amine. |

| ~9.0 - 11.0 | br s | 2H | -NH₂⁺- | Broad singlet for the protonated amine protons, exchangeable with D₂O. |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a suitable internal standard (e.g., TMS at 0.00 ppm). The dihydrochloride form will cause significant downfield shifts of the piperazine ring protons compared to the free base due to the electron-withdrawing effect of the protonated nitrogens.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~170 | C=O | Carbonyl carbon of the ester. |

| ~55 | -OCH₃ | Methyl carbon of the ester. |

| ~58 | C-2 | Carbon at the chiral center. |

| ~45-50 | C-3, C-5, C-6 | Piperazine ring carbons. |

Solvent: D₂O or DMSO-d₆. The chemical shifts of the piperazine ring carbons are influenced by the protonation of the nitrogen atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Strong, Broad | N-H stretching (from -NH₂⁺-) |

| 2400-2800 | Medium, Broad | N-H stretching (from -NH₂⁺-) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1600 | Medium | N-H bending |

| 1000-1300 | Strong | C-O stretching (ester), C-N stretching |

Sample preparation: KBr pellet or as a mull. The spectrum will be dominated by broad absorptions in the high-frequency region due to the ammonium hydrochloride salts.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 145.1028 | [M+H]⁺ | Predicted exact mass for the protonated free base (C₆H₁₃N₂O₂⁺). In ESI-MS, the molecule is expected to be observed as the free base after loss of HCl. |

| 113.0766 | [M-OCH₃]⁺ | Fragmentation peak corresponding to the loss of the methoxy group from the parent ion. |

| 85.0657 | [C₄H₉N₂]⁺ | Characteristic fragment of the piperazine ring after loss of the carboxymethyl group. |

Ionization Method: Electrospray Ionization (ESI). The observed mass spectrum will correspond to the free base, Methyl Piperazine-2-carboxylate, as the hydrochloride salts will dissociate in the ESI source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Methyl Piperazine-2-carboxylate Dihydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an appropriate internal standard for referencing chemical shifts (e.g., DSS for D₂O or TMS for DMSO-d₆).

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

-

Utilize a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.

-

Acquire a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the infrared spectrum.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of Methyl Piperazine-2-carboxylate Dihydrochloride in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

MS Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ corresponding to the free base) and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Methyl Piperazine-2-carboxylate Dihydrochloride.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Mechanism of action for piperazine-based compounds

An In-depth Technical Guide to the Mechanism of Action of Piperazine-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring system, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as high water solubility, oral bioavailability, and the ability to be easily modified, make it a "privileged scaffold" in drug discovery.[2][3][4] Piperazine derivatives have demonstrated a remarkable diversity of pharmacological activities, leading to their use in a wide array of therapeutic areas, including as anthelmintics, anticancer agents, and drugs targeting the central nervous system (CNS).[1][2][5] This guide provides a detailed examination of the core mechanisms of action for piperazine-based compounds across these key therapeutic domains, supported by quantitative data, experimental protocols, and pathway visualizations.

Anthelmintic Mechanism of Action

Piperazine and its salts have long been used in the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[5][6] The primary mechanism is targeted neuromuscular disruption in the parasite.

Core Mechanism: GABA Receptor Agonism

The principal mode of action for anthelmintic piperazines is through their activity as agonists of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[6][7]

-

GABA Receptor Binding: Piperazine binds to and activates GABA receptors located on the muscle cells of susceptible helminths.[7]

-

Chloride Channel Opening: This activation opens chloride ion (Cl-) channels.[7]

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane.[7][8] This makes the muscle cell less responsive to excitatory stimuli from motor neurons.

-

Flaccid Paralysis: The sustained state of hyperpolarization results in a flaccid paralysis of the worm.[7][8][9]

-

Expulsion: Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is expelled by normal peristalsis.[7][9]

This mechanism is selectively toxic to helminths because in vertebrates, GABAergic signaling is primarily confined to the CNS, whereas in nematodes, these receptors are key components of the peripheral neuromuscular system.[5][7] Some studies also suggest that piperazine may block acetylcholine at the myoneural junction and interfere with the production of succinate, further contributing to the paralytic effect.[5][7]

Experimental Protocol: In Vitro Motility Assay for Anthelmintic Activity

This protocol is a standard method to assess the paralytic effect of anthelmintic compounds on live parasites.

-

Parasite Collection: Collect adult Ascaris suum (or other relevant nematode species) from the intestines of freshly slaughtered hosts.

-

Preparation: Wash the worms in a pre-warmed (37°C) buffer solution (e.g., Locke's solution) to remove intestinal contents.

-

Acclimatization: Place individual worms in petri dishes containing the buffer and allow them to acclimatize for 30 minutes at 37°C.

-

Compound Administration: Prepare stock solutions of piperazine citrate in the buffer. Replace the buffer in the petri dishes with solutions of varying concentrations of piperazine. A control group should receive only the buffer.

-

Motility Assessment: Observe and score the motility of the worms at regular intervals (e.g., 15, 30, 60, 120 minutes). Motility can be scored on a scale (e.g., 3 = vigorous movement, 2 = slow movement, 1 = intermittent twitching, 0 = no movement/paralysis).

-

Data Analysis: Calculate the time required for each concentration to induce paralysis. This data can be used to determine dose-response relationships.

Anticancer Mechanisms of Action

The structural versatility of the piperazine scaffold has been exploited to develop a multitude of anticancer agents.[10] These compounds operate through diverse mechanisms, often targeting fundamental processes of cancer cell proliferation and survival.[11]

Core Mechanisms: Apoptosis Induction and Cell Cycle Arrest

A prominent anticancer strategy for piperazine derivatives is the direct induction of apoptosis (programmed cell death) and the halting of the cell cycle.

-

Induction of Apoptosis: Certain novel piperazine compounds, such as the derivative referred to as PCC, have been shown to induce apoptosis in human liver cancer cells.[12] This is achieved by simultaneously stimulating both the extrinsic and intrinsic apoptotic pathways.[12]

-

Extrinsic Pathway: Activation of caspase-8.[12]

-

Intrinsic Pathway: A decrease in the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates caspase-9.[12]

-

Common Pathway: Both pathways converge to activate executioner caspases-3/7, leading to the morphological and biochemical changes characteristic of apoptosis.[12]

-

-

Inhibition of NF-κB: The pro-apoptotic activity can be linked to the suppression of the NF-κB signaling pathway.[12] NF-κB is a transcription factor that often promotes cell survival, and its inhibition sensitizes cancer cells to apoptosis.[12]

-

Cell Cycle Arrest: Flow cytometry analysis has confirmed that some piperazine compounds can cause cell cycle arrest in the G1 phase, preventing the cell from entering the DNA synthesis (S) phase and thus inhibiting proliferation.[11][12]

Quantitative Data: Cytotoxic Activity of Piperazine Derivatives

The cytotoxic potential of piperazine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| PCC (Piperazine Derivative) | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [12] |

| PCC (Piperazine Derivative) | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [12] |

| Quinoxaline Derivative 123 | HT29 (Colon) | 0.28 ± 0.009 | [10] |

| Quinoxaline Derivative 123 | SiHa (Cervical) | 0.25 ± 0.01 | [10] |

| Quinoxaline Derivative 123 | SiHa-POR | 0.08 ± 0.03 | [10] |

| Arylpiperazine Derivative | LNCaP (Prostate) | 3.67 | [13] |

| Vindoline Conjugate 20 | HeLa (Cervical) | 2.6 | [2] |

| Vindoline Conjugate 20 | MKN45 (Gastric) | 2.1 | [2] |

Experimental Protocols

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., SNU-475) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine compound for a specified period (e.g., 24 hours). Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Central Nervous System (CNS) Mechanisms of Action

Piperazine derivatives are integral to the treatment of numerous CNS disorders, including schizophrenia, depression, and anxiety.[1][14] Their therapeutic effects are primarily mediated through the modulation of monoaminergic and GABAergic neurotransmitter systems.[1][15]

Core Mechanisms: Neurotransmitter System Modulation

-

Monoamine Pathway Activation: Many centrally-acting piperazine derivatives function by interacting with the monoamine pathway, which includes neurotransmitters like serotonin (5-HT) and dopamine.[1][15]

-

Serotonin Receptors: Compounds can act as agonists or antagonists at various serotonin receptors (e.g., 5-HT1A) or as serotonin reuptake inhibitors (SSRIs), thereby increasing the synaptic availability of serotonin.[16][17] This is a key mechanism for antidepressant and anxiolytic drugs like vortioxetine and buspirone.[1]

-

Dopamine Receptors: Antipsychotic effects are often achieved by antagonizing dopamine D2 receptors.[14][18] Atypical antipsychotics like clozapine often have a complex profile, interacting with both dopamine and serotonin receptors.[1][15]

-

-

GABAA Receptor Antagonism: In contrast to the agonistic effect seen in nematodes, some piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP), act as antagonists of the human α1β2γ2 GABAA receptor.[19] By inhibiting the brain's primary inhibitory system, these compounds can indirectly increase the levels of catecholamines, contributing to their overall psychoactive profile.[19]

Quantitative Data: GABAA Receptor Inhibition

The inhibitory potency of piperazine derivatives at the human GABAA receptor can be compared using their IC20 values (the concentration causing 20% inhibition of the GABA-evoked ion current).

| Piperazine Derivative | Abbreviation | IC20 (µM) | Max Inhibition (at 1mM) | Reference |

| 1-(2-chlorophenyl)piperazine | 2CPP | 46 | ~90% | [19] |

| 1-(3-methylphenyl)piperazine | 3MPP | >46 | N/A | [19] |

| 1-(4-chlorophenyl)piperazine | 4CPP | >46 | N/A | [19] |

| 1-(3-chlorophenyl)piperazine | 3CPP / mCPP | >46 | N/A | [19] |

| 1-Benzylpiperazine | BZP | >46 | N/A | [19] |

Note: The original study ranked potency based on IC20 values, with 2CPP being the most potent among the tested compounds.[19]

Experimental Protocol: Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

-

Tissue/Cell Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT1A receptor) or from brain tissue homogenates.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled piperazine test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This allows for the calculation of the Ki (inhibitory constant) or IC50 value, which represents the affinity of the compound for the receptor.

Conclusion

The piperazine scaffold is a remarkably versatile and enduringly important structure in modern pharmacology. Its derivatives exhibit a wide spectrum of mechanisms of action, from the targeted paralysis of nematodes via GABA receptor agonism to the nuanced modulation of neurotransmitter systems in the CNS and the induction of apoptosis in cancer cells. The ability to readily modify the core piperazine structure allows medicinal chemists to fine-tune activity against specific biological targets, leading to the development of new therapeutic agents with improved efficacy and selectivity. A thorough understanding of these diverse molecular mechanisms is critical for the rational design and future development of the next generation of piperazine-based drugs.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. What is Piperazine used for? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature and Handling of Piperazine Dihydrochloride Salts

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the hygroscopic properties of piperazine dihydrochloride, a critical active pharmaceutical ingredient (API). Understanding and managing its interaction with moisture is paramount for ensuring its stability, quality, and efficacy throughout the drug development lifecycle, from synthesis to formulation and storage.

Introduction to Piperazine Dihydrochloride

Piperazine dihydrochloride is the hydrochloride salt form of piperazine, an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1] It is widely used as an anthelmintic agent to treat intestinal nematode infections, such as those caused by roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis), in both human and veterinary medicine.[1][2] Its mechanism of action involves paralyzing the parasites, which allows the host body to easily expel them.[1][3]

The stability and handling of piperazine dihydrochloride are significantly influenced by its hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere.[4][5][6] Moisture uptake can lead to physical changes like clumping and caking, as well as chemical degradation, which can compromise the API's potency and shelf-life.[7][8] Therefore, a thorough understanding of its physicochemical properties and a robust handling strategy are essential.

Physicochemical Properties

Piperazine dihydrochloride appears as white to cream-colored needles or a crystalline powder.[1][9][10] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂Cl₂N₂ | [9] |

| Molecular Weight | 159.05 g/mol | [1][9] |

| Appearance | White to cream-colored needles or powder | [1][9] |

| Melting Point | 318-320 °C (with decomposition) | [9][11] |

| Solubility in Water | Highly soluble; 41% at 20 °C | [6][9] |

| Solubility in Organics | Slightly soluble in methanol & ethanol; Insoluble in diethyl ether | [12][13] |

| pKa (Piperazine Base) | pKa1: 5.35; pKa2: 9.73 (at 25 °C) | [13][14] |

Hygroscopicity Profile

Hygroscopicity is the ability of a substance to absorb or adsorb moisture from the surrounding environment.[15] This property is critical in the pharmaceutical industry as moisture can act as a plasticizer, reducing the glass transition temperature of amorphous materials and increasing molecular mobility, which can lead to crystallization or chemical degradation.[4][16] For crystalline solids like piperazine dihydrochloride, excessive moisture uptake can lead to deliquescence, caking, and handling difficulties.[6][7]

Piperazine dihydrochloride is described as being slightly hygroscopic, readily absorbing moisture from the air.[5][10] While specific quantitative sorption isotherm data is not widely published, its classification can be understood within the framework established by pharmacopeias.

Classification of Hygroscopicity

The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system for the hygroscopicity of materials based on the percentage weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[15][17]

| Classification | Weight Increase (% w/w) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Experimental Protocols for Hygroscopicity Assessment

Accurate characterization of a material's hygroscopic nature is crucial for developing appropriate handling, storage, and formulation strategies. The two primary methods for this assessment are the static method (as described in the Ph. Eur.) and Dynamic Vapor Sorption (DVS).

Protocol 1: Static Method (European Pharmacopoeia)

This conventional method determines hygroscopicity by exposing a sample to a fixed high-humidity environment for a set duration.

Methodology:

-

Sample Preparation: Accurately weigh a sample of piperazine dihydrochloride (typically 1-2 grams) into a pre-weighed, shallow container. It is recommended to first dry the sample to a constant weight under vacuum to establish a dry reference state.[15]

-

Humidity Chamber: Prepare a desiccator or a sealed chamber containing a saturated solution of ammonium chloride to maintain a constant relative humidity of approximately 80% at 25°C.[18]

-

Exposure: Place the open sample container within the humidity chamber. Ensure the chamber is sealed and maintained at a constant temperature of 25°C ± 1°C.

-

Incubation: Store the sample under these conditions for 24 hours.

-

Final Weighing: After 24 hours, remove the sample from the chamber and immediately weigh it to determine the final mass.

-

Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = ((Final Weight - Initial Weight) / Initial Weight) * 100

-

Classification: Classify the material based on the calculated weight gain according to the Ph. Eur. table.

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that provides a more detailed understanding of moisture sorption behavior by measuring mass changes as a function of RH in a controlled, dynamic environment.[19][20][21]

Methodology:

-

Instrument Setup: Utilize a DVS analyzer, which consists of a sensitive microbalance in a temperature- and humidity-controlled chamber.

-

Sample Loading: Place a small amount of the sample (typically 10-20 mg) onto the DVS sample pan.

-

Drying/Equilibration: Start the experiment by drying the sample in-situ under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until the mass stabilizes ( dm/dt ≤ 0.001% wt/min).[22] This establishes the initial dry mass.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates.[23]

-

Desorption Phase: After reaching the maximum RH, the instrument is programmed to decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The instrument software plots the change in mass (%) versus the target RH, generating a moisture sorption-desorption isotherm.[24][25] This plot reveals the extent of moisture uptake, the presence of hysteresis (difference between sorption and desorption curves), and critical humidity points where phase transitions may occur.[19]

Handling, Storage, and Stability

Proper handling and storage procedures are critical to prevent moisture-induced degradation of piperazine dihydrochloride.

Recommended Storage Conditions

To minimize moisture absorption, piperazine dihydrochloride should be stored in a cool, dry, and well-ventilated area.[7] Containers must be kept tightly sealed when not in use.[5] For long-term storage or for highly sensitive applications, the use of desiccators containing a suitable drying agent like silica gel is recommended.[7]

Laboratory Handling Procedures

When working with hygroscopic materials, exposure to the ambient atmosphere should be minimized.

-

Controlled Environment: Whenever possible, handle the compound in an environment with controlled low humidity, such as a glove box or a dry room.[7]

-

Minimize Exposure: If a controlled environment is not available, work efficiently to reduce the time the container is open.

-

Equipment: Use dry glassware and equipment for all manipulations.

-

Weighing: Inaccurate weighing is a common issue with hygroscopic substances.[7] Weigh the material promptly after removing it from its container and consider using a weighing vessel with a lid.

Stability Studies

Stability testing is essential to determine the re-test period or shelf life of an API. These studies are conducted under controlled conditions defined by the International Council for Harmonisation (ICH).[26] Data from these studies provide evidence on how the quality of the API varies over time under the influence of temperature and humidity.[27]

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

A "significant change" for an API is defined as a failure to meet its specification.[27] If significant change occurs during accelerated testing, intermediate studies are required.[26]

Formulation Strategies to Mitigate Hygroscopicity

For oral solid dosage forms, several formulation strategies can be employed to protect a hygroscopic API like piperazine dihydrochloride from moisture.[8]

-

Film Coating: Applying a polymer-based film coating to tablets can act as a physical barrier to moisture.[8]

-

Encapsulation: Encapsulating the API using techniques like spray drying can shield it from the environment.

-

Co-processing with Excipients: Blending the API with excipients that have a higher affinity for water can preferentially draw moisture away from the drug substance.

-

Crystal Engineering: Co-crystallization with a non-hygroscopic co-former can alter the crystal lattice and reduce the overall hygroscopicity of the solid.[8]

Analytical Characterization and Relevant Pathways

A systematic approach to characterizing any new pharmaceutical salt is crucial for successful drug development. This involves a suite of physicochemical tests to select the optimal form for formulation.

Anthelmintic Mechanism of Action

The therapeutic effect of piperazine is based on its ability to modulate neurotransmission in nematodes. It acts as a GABA (gamma-aminobutyric acid) receptor agonist, leading to hyperpolarization of the muscle cell membrane. This influx of chloride ions causes a flaccid paralysis in the worm, preventing it from maintaining its position in the host's gastrointestinal tract, after which it is expelled by normal peristalsis.[1][14]

Conclusion